![molecular formula C30H31FN4O3S B2601763 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-55-3](/img/structure/B2601763.png)
3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings. The presence of fluorophenyl, methylphenyl, and morpholinyl groups adds to its chemical diversity and potential reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the quinazoline core is notable, as quinazoline derivatives are known for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate benzamide derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methylphenylsulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Incorporation of the Morpholinyl Group: This step typically involves nucleophilic substitution reactions using morpholine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
- 4-fluorophenyl 4-methoxyphenyl sulfone
- 3-{[(4-fluorophenyl)sulfanyl]methyl}benzonitrile
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the quinazoline core, along with the fluorophenyl, methylphenylsulfanyl, and morpholinyl groups, provides a distinct chemical profile that may confer unique reactivity and biological activity.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-N-(3-morpholin-4-ylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3S/c1-21-3-5-22(6-4-21)20-39-30-33-27-19-23(28(36)32-13-2-14-34-15-17-38-18-16-34)7-12-26(27)29(37)35(30)25-10-8-24(31)9-11-25/h3-12,19H,2,13-18,20H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUWHGULVDICSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCCN4CCOCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

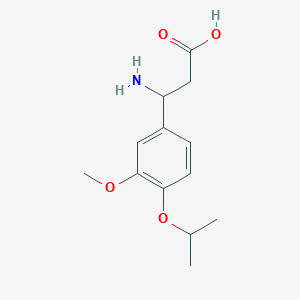
![3-[(4-nitrophenyl)carbamoyl]phenyl N,N-dimethylsulfamate](/img/structure/B2601686.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)
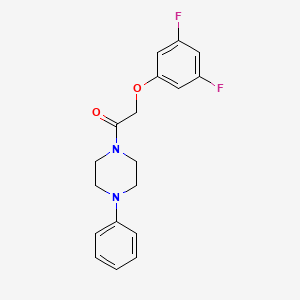
![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)
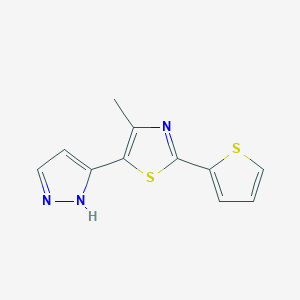
![METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2601697.png)
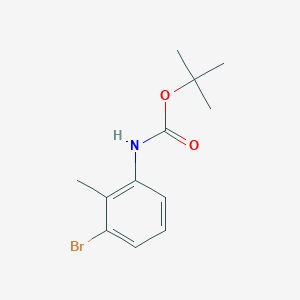
![8-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601700.png)
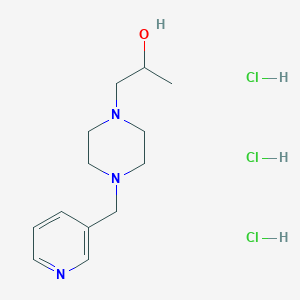
![N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2601702.png)
![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

